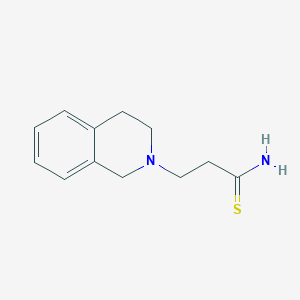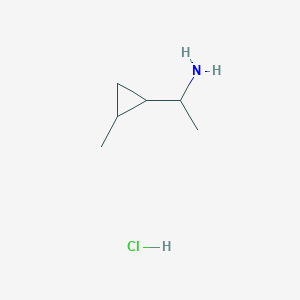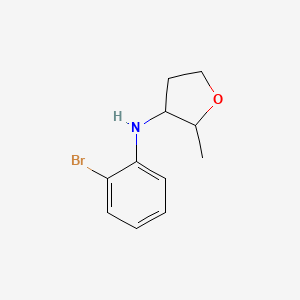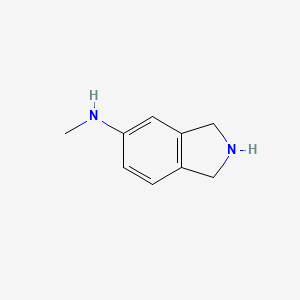![molecular formula C12H17NOS B13237053 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol](/img/structure/B13237053.png)
2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol is an organic compound with the molecular formula C12H17NOS It is characterized by the presence of a thiolane ring attached to an amino group, which is further connected to a phenyl ring and an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under acidic conditions.
Amination: The thiolane ring is then reacted with an amine to introduce the amino group.
Coupling with Phenyl Ring: The amino-thiolane intermediate is coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of Ethan-1-ol Group: Finally, the ethan-1-ol group is introduced via a reduction reaction, typically using a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The ethan-1-ol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Various reduced derivatives of the original compound.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The thiolane ring and amino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may also interact with cellular pathways, modulating various biochemical processes.
Comparaison Avec Des Composés Similaires
2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-amine: Similar structure but with an amine group instead of an ethan-1-ol group.
2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-thiol: Contains a thiol group instead of an ethan-1-ol group.
2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-carboxylic acid: Features a carboxylic acid group in place of the ethan-1-ol group.
Uniqueness: 2-{4-[(Thiolan-3-yl)amino]phenyl}ethan-1-ol is unique due to the presence of the ethan-1-ol group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with similar compounds containing different functional groups.
Propriétés
Formule moléculaire |
C12H17NOS |
|---|---|
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
2-[4-(thiolan-3-ylamino)phenyl]ethanol |
InChI |
InChI=1S/C12H17NOS/c14-7-5-10-1-3-11(4-2-10)13-12-6-8-15-9-12/h1-4,12-14H,5-9H2 |
Clé InChI |
ANCQOUXITOFESI-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1NC2=CC=C(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Tert-butylsulfanyl)ethyl]piperidine](/img/structure/B13236976.png)
![{hexahydro-2H-furo[3,2-c]pyran-3a-yl}methanol](/img/structure/B13236980.png)





![3-[2-(Methylamino)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13237009.png)

![[4-(4-Aminopiperidin-1-YL)phenyl]methanol](/img/structure/B13237012.png)
![1-{4-Chlorofuro[3,2-c]pyridin-2-yl}propan-1-one](/img/structure/B13237028.png)
![5-(3-Cyanophenyl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13237034.png)
